molecular formula C9H15NO2 B13145941 (Z)-4-(Piperidin-1-yl)but-2-enoicacid

(Z)-4-(Piperidin-1-yl)but-2-enoicacid

Cat. No.: B13145941
M. Wt: 169.22 g/mol
InChI Key: NFZOHOJPYXFOQW-PLNGDYQASA-N
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Description

Contextualization within Modern Organic Chemistry Research of α,β-Unsaturated Carboxylic Acids and Piperidine (B6355638) Derivatives

The two core components of the molecule, the α,β-unsaturated carboxylic acid and the piperidine ring, are individually of great importance in modern organic chemistry.

α,β-Unsaturated Carboxylic Acids: This functional group is a versatile building block in organic synthesis. acs.org The presence of conjugated double bonds and a carboxylic acid moiety allows for a wide array of chemical transformations. These compounds serve as precursors for the synthesis of more complex molecules through reactions such as Michael additions, conjugate additions, and various cycloadditions. Decarboxylative cross-coupling reactions of α,β-unsaturated carboxylic acids have also emerged as powerful methods for introducing key functional groups into alkene structures. acs.org

Piperidine Derivatives: The piperidine scaffold is a privileged structure in medicinal chemistry, meaning it is frequently found in biologically active compounds and approved pharmaceuticals. nih.govnih.gov Piperidine is a six-membered heterocycle containing a nitrogen atom, and its derivatives are present in numerous classes of pharmaceuticals, including antipsychotics, opioids, and antihistamines. nih.govijnrd.org The piperidine ring often improves the pharmacokinetic properties of a drug candidate, such as solubility and bioavailability, and can be crucial for binding to biological targets. tandfonline.com Its prevalence has spurred continuous development of new synthetic routes to create diverse piperidine-containing molecules for drug discovery programs. nih.govrsc.org

The combination of these two moieties in a single molecule suggests a scaffold with potential for further elaboration into novel chemical entities with interesting biological profiles.

Drug Name Therapeutic Class Significance of Piperidine Moiety
Donepezil Alzheimer's Disease TreatmentThe piperidine ring is a key component of the molecule's interaction with the acetylcholinesterase enzyme. nih.gov
Methylphenidate ADHD TreatmentThe piperidine structure is central to its activity as a norepinephrine-dopamine reuptake inhibitor.
Fentanyl Opioid AnalgesicThe N-substituted piperidine is a classic feature of the 4-anilidopiperidine class of opioids.
Risperidone AntipsychoticContains a piperidine ring that contributes to its binding affinity for dopamine (B1211576) and serotonin (B10506) receptors.

Overview of Unique Structural Features and Synthetic Challenges Presented by the (Z)-Alkene and Piperidine Moiety

The primary academic interest in (Z)-4-(Piperidin-1-yl)but-2-enoic acid stems from the significant synthetic challenges it presents. The key difficulty lies in the stereoselective formation of the (Z)-alkene, which is the thermodynamically less stable isomer compared to its (E)-alkene counterpart.

The (Z)-Alkene Synthetic Challenge: The synthesis of Z-alkenes is a persistent challenge in organic chemistry. nih.govnih.gov While numerous methods exist to form carbon-carbon double bonds, achieving high selectivity for the Z-isomer often requires specialized reagents and conditions, as many standard reactions favor the more stable E-isomer. nih.govresearchgate.net Strategies to access Z-alkenes include:

Alkyne Semi-reduction: Methods like Lindlar hydrogenation can reduce alkynes to Z-alkenes, but over-reduction and catalyst poisoning can be issues.

Wittig Reaction: The Wittig reaction is a widely used approach, and specific conditions (e.g., using non-stabilized ylides) can favor the Z-product, but separating isomers can still be necessary. nih.gov

Photochemical Isomerization: An emerging strategy involves the photoisomerization of the more stable E-alkene to the Z-alkene, using photocatalysts to "pump" the molecule to a higher energy state. researchgate.netqs-gen.comacs.org

The difficulty in synthesizing Z-alkenes is compounded by the fact that the (E)-isomer of 4-(piperidin-1-yl)but-2-enoic acid is readily accessible. For example, its hydrochloride salt can be synthesized from (2E)-4-bromo-2-butenoic acid and piperidine. This availability of the E-isomer makes the challenge of developing a selective synthesis for the Z-isomer a compelling academic problem.

Influence of the Piperidine Moiety: The presence of the basic piperidine nitrogen introduces additional synthetic considerations. It can interfere with certain reagents, particularly Lewis acidic catalysts, or act as an internal base, potentially promoting unwanted side reactions or isomerization of the desired (Z)-alkene to the more stable (E)-isomer during synthesis or purification.

Method for Z-Alkene Synthesis General Principle Key Challenges
Alkyne Semireduction (e.g., Lindlar catalyst) Stereospecific addition of H₂ across a triple bond.Catalyst poisoning, over-reduction to the alkane, E-isomer formation.
Wittig Reaction Reaction of a phosphorus ylide with a carbonyl compound.Often produces mixtures of E/Z isomers, requiring careful tuning of reagents and conditions. nih.gov
Cross-Metathesis Olefin metathesis reaction between two different alkenes.Achieving high Z-selectivity is a modern challenge requiring specialized catalysts.
Photochemical E-to-Z Isomerization Using light energy to convert the thermodynamically stable E-isomer to the Z-isomer. acs.orgRequires specific photocatalysts and reaction setups; quantum yields can be low. researchgate.net

Evolution of Research on Analogous Chemical Scaffolds and their Research Utility

The research utility of (Z)-4-(Piperidin-1-yl)but-2-enoic acid can be inferred from the study of analogous chemical structures. Medicinal chemists frequently explore related scaffolds to optimize the properties of a lead compound.

For instance, research into substituted dehydropiperidine and piperidine-4-carboxylic acid analogs has been conducted to develop potent dual PPARα/γ agonists. nih.gov This demonstrates that combining a piperidine-like ring with a carboxylic acid function is a fruitful strategy in drug discovery. Similarly, the piperazine (B1678402) scaffold, which is structurally related to piperidine, is widely used to link different pharmacophores and improve the pharmacokinetic properties of drug candidates. tandfonline.com

Furthermore, the exploration of 3D-fragments for drug discovery has highlighted the importance of moving away from flat, 2D molecules. rsc.org Saturated heterocyclic rings like piperidine are key building blocks for creating molecules with more complex three-dimensional shapes. The specific geometry of the (Z)-alkene in the target molecule would impart a distinct 3D conformation compared to its (E)-isomer, potentially leading to different biological activities. The development of synthetic routes to access such specific regio- and diastereoisomers is crucial for expanding the chemical space available for drug discovery programs. rsc.org The study of curcumin (B1669340) mimics, which often feature 3,5-bis(ylidene)-4-piperidone scaffolds, also shows the utility of combining piperidine rings with unsaturated systems to generate bioactive compounds. semanticscholar.org

In essence, while (Z)-4-(Piperidin-1-yl)but-2-enoic acid itself is not a well-studied compound, its structural components place it firmly within a class of molecules that are of high interest for their synthetic challenges and potential applications in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(Z)-4-piperidin-1-ylbut-2-enoic acid

InChI

InChI=1S/C9H15NO2/c11-9(12)5-4-8-10-6-2-1-3-7-10/h4-5H,1-3,6-8H2,(H,11,12)/b5-4-

InChI Key

NFZOHOJPYXFOQW-PLNGDYQASA-N

Isomeric SMILES

C1CCN(CC1)C/C=C\C(=O)O

Canonical SMILES

C1CCN(CC1)CC=CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Z 4 Piperidin 1 Yl but 2 Enoicacid and Its Complex Derivatives

Stereoselective Synthesis of the (Z)-But-2-enoic Acid Moiety

A critical challenge in the synthesis of the target compound is the establishment of the cis or (Z)-configuration of the carbon-carbon double bond. This geometric isomerism significantly influences the molecule's three-dimensional structure and, consequently, its biological activity. Advanced synthetic chemistry offers several powerful strategies to achieve high stereoselectivity in this transformation.

Strategies for High (Z)-Selectivity in Olefination Reactions

Olefination reactions are a cornerstone of alkene synthesis. While many of these reactions tend to favor the thermodynamically more stable (E)-isomer, specific variants and reaction conditions have been developed to afford high selectivity for the (Z)-isomer.

The Wittig reaction is a classic method for alkene synthesis. The stereochemical outcome is highly dependent on the nature of the phosphorus ylide used. To achieve high (Z)-selectivity, non-stabilized ylides (e.g., those derived from alkyltriphenylphosphonium halides) are typically employed under salt-free conditions. The reaction proceeds through a betaine (B1666868) intermediate, which rapidly cyclizes to a cis-oxaphosphetane, leading preferentially to the (Z)-alkene.

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction using phosphonate (B1237965) carbanions, offers enhanced reactivity and easier product purification. While standard HWE conditions often favor (E)-alkenes, modifications can steer the reaction towards the (Z)-product. The use of Still-Gennari conditions, which employ phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strong, non-coordinating bases like KHMDS in the presence of 18-crown-6, can provide excellent (Z)-selectivity.

The Peterson olefination utilizes α-silyl carbanions. The stereochemical outcome can be controlled by the workup conditions. Acidic workup of the intermediate β-hydroxysilane promotes anti-elimination to give the (E)-alkene, whereas basic workup promotes syn-elimination, yielding the (Z)-alkene. By carefully selecting the base (e.g., KH), high (Z)-selectivity can be achieved.

Recent literature highlights other specialized methods. For instance, N-sulfonyl imines can undergo olefination with certain phosphoranes to yield conjugated alkenes with greater than 99:1 stereoselectivity for either the (Z)- or (E)-isomer, depending on the N-sulfonyl group. organic-chemistry.org Additionally, reactions of 1-methyl-1H-tetrazol-5-yl alkyl sulfones with ketones in the presence of LiHMDS can produce trisubstituted (Z)-alkenes with high stereoselectivity. organic-chemistry.org

Table 1: Comparison of Olefination Strategies for (Z)-Selectivity
ReactionKey Reagents/ConditionsTypical (Z):(E) SelectivityNotes
Wittig ReactionNon-stabilized ylide, salt-free conditions (e.g., NaHMDS, KHMDS)>95:5Relies on kinetic control via the cis-oxaphosphetane intermediate.
Still-Gennari HWEBis(trifluoroethyl)phosphonate, KHMDS, 18-crown-6>95:5Electron-withdrawing groups on the phosphonate are crucial.
Peterson Olefinationα-silyl carbanion, basic workup (e.g., KH)Variable, can be >90:10Stereochemical outcome is determined by the elimination pathway.
Julia-Kocienski OlefinationHeteroaryl sulfone (e.g., from 1-phenyl-1H-tetrazole-5-thiol), base (e.g., LHMDS)Highly (E)-selective, but (Z) possible with modificationsGenerally provides the more stable (E)-alkene.

Investigations into Chemoenzymatic and Biocatalytic Approaches for Stereocontrol

Biocatalysis presents a powerful and sustainable alternative to traditional chemical methods for achieving high stereoselectivity. acs.orgrsc.org Enzymes operate in precisely folded active sites, enabling transformations with exceptional control over stereochemistry. unimi.it For the synthesis of the (Z)-but-2-enoic acid moiety, several biocatalytic strategies can be envisioned.

One promising approach is the stereoselective reduction of an alkyne precursor , such as 4-(piperidin-1-yl)but-2-ynoic acid. Certain enzyme classes, particularly alkyne reductases, can catalyze the syn-addition of hydrogen across a triple bond to furnish the corresponding (Z)-alkene with very high stereopurity. This avoids the formation of over-reduced alkane byproducts often seen with metal catalysts.

Another strategy involves enzyme-catalyzed kinetic resolution . acs.org A racemic mixture containing both (Z)- and (E)-isomers of a suitable precursor could be subjected to an enzymatic reaction. For example, a lipase (B570770) could selectively esterify one isomer, allowing for the separation of the unreacted, enantiomerically pure isomer. acs.org

Furthermore, the discovery and engineering of novel enzymes continue to expand the toolkit of synthetic chemistry. nih.gov For instance, enzymes like Old Yellow Enzyme (OYE) are known for the asymmetric reduction of activated C=C double bonds. nih.gov While typically used for creating chiral centers, engineered variants could potentially be developed to control geometric isomerism. Reductive enzymes, such as methionine sulfoxide (B87167) reductases (Msr), have also emerged as tools for obtaining enantiopure compounds from racemic mixtures. nih.gov

Installation and Functionalization of the Piperidin-1-yl Moiety

Regioselective Amine Alkylation and Michael Addition Strategies

A straightforward method for installing the piperidine (B6355638) group is through a nucleophilic substitution reaction . This typically involves reacting piperidine with a substrate containing a leaving group at the C4 position, such as (Z)-4-bromobut-2-enoic acid or its corresponding ester. This reaction is a direct alkylation of the amine. A synthesis for the (E)-isomer hydrochloride salt has been reported via the reaction of (2E)-4-bromo-2-butenoic acid with 1-piperidinyl ethanol (B145695). A similar approach using the corresponding (Z)-bromo precursor would yield the desired (Z)-product.

Alternatively, the aza-Michael addition (a type of conjugate addition) provides another powerful route. ntu.edu.sgrsc.orgresearchgate.net In this approach, piperidine acts as a nucleophile and adds to the β-position of an α,β-unsaturated carbonyl compound. For this specific synthesis, a suitable substrate would be buta-2,3-dienoic acid or a related allene (B1206475) derivative, where the addition of piperidine would regioselectively form the C-N bond at the desired position. The intramolecular aza-Michael reaction is also a widely used strategy for constructing piperidine rings from linear precursors. ntu.edu.sgrsc.orgresearchgate.net

Synthesis of Substituted Piperidine Precursors for Complex Analogues

To generate complex analogues of the target molecule, substituted piperidines can be used as starting materials. The synthesis of these precursors is a well-established field. A common and effective method is the hydrogenation or reduction of substituted pyridine (B92270) rings . nih.gov This approach allows access to a wide variety of piperidine derivatives, as many substituted pyridines are commercially available or readily synthesized. nih.gov

Other powerful methods include intramolecular cyclization reactions, which can establish the piperidine ring with a high degree of stereocontrol. nih.gov For instance, an intramolecular reductive hydroamination/cyclization cascade of alkynes can generate the piperidine core. nih.gov The synthesis of 4-piperidones, which are versatile intermediates, can be achieved through the addition of a primary amine to two equivalents of an alkyl acrylate, followed by a Dieckmann condensation. dtic.mil These piperidones can then be further functionalized to create a diverse range of precursors for complex analogue synthesis. dtic.milfederalregister.govun.org

Green Chemistry Principles and Sustainable Synthesis Approaches for (Z)-4-(Piperidin-1-yl)but-2-enoicacid

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to minimize environmental impact and enhance efficiency. The synthesis of (Z)-4-(piperidin-1-yl)but-2-enoic acid can be approached through various lenses of sustainability, including atom economy, the use of environmentally benign solvents, and the selection of catalysts that allow for milder reaction conditions.

One sustainable approach involves a multicomponent reaction strategy, which embodies the principles of pot, atom, and step economy (PASE). researchgate.netresearchgate.net Such a reaction could conceivably involve the one-pot condensation of piperidine, a four-carbon backbone precursor, and a carboxylate source under catalytic conditions. While a specific PASE synthesis for this exact molecule is not widely documented, the principles can be applied to streamline the synthesis, reduce waste, and minimize purification steps.

Biocatalysis offers another avenue for the green synthesis of chiral compounds and can be explored for the stereoselective synthesis of (Z)-4-(piperidin-1-yl)but-2-enoic acid. Enzymes, operating under mild aqueous conditions, can offer high stereoselectivity, potentially obviating the need for protecting groups and reducing the use of hazardous reagents. While specific enzymatic routes to this target are still an emerging area of research, the potential for biocatalytic deracemization or stereoselective carbon-carbon bond formation remains a promising strategy for a more sustainable synthesis. researchgate.net

The choice of solvent is also a critical factor in the environmental footprint of a synthesis. Traditional volatile organic solvents can be replaced with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which have been shown to be effective in various reactions involving piperidine derivatives.

To quantify the "greenness" of a synthetic route, atom economy is a key metric. primescholars.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Below is a comparative analysis of the atom economy for two plausible synthetic routes to (Z)-4-(piperidin-1-yl)but-2-enoic acid: the Wittig reaction and the partial hydrogenation of an alkyne.

Interactive Data Table: Comparison of Proposed Synthetic Routes

Synthetic Route Key Reactants Molecular Weight of Reactants Molecular Weight of Product Theoretical Atom Economy (%) Key Byproducts
Wittig Reaction 4-Oxobutanoic acid, (Triphenylphosphoranylidene)methane102.09 g/mol + 276.32 g/mol = 378.41 g/mol 169.22 g/mol 44.7%Triphenylphosphine (B44618) oxide
Lindlar Hydrogenation 4-(Piperidin-1-yl)but-2-ynoic acid, H₂167.21 g/mol + 2.02 g/mol = 169.23 g/mol 169.22 g/mol ~100%None (in theory)

As the table illustrates, the Lindlar hydrogenation approach offers a significantly higher theoretical atom economy compared to the Wittig reaction, which generates a stoichiometric amount of triphenylphosphine oxide as a byproduct. primescholars.comorganic-chemistry.org

Total Synthesis of this compound Analogues Incorporated into Larger Chemical Scaffolds

The (Z)-4-(piperidin-1-yl)but-2-enoic acid scaffold is a valuable building block for the synthesis of more complex molecules, particularly in the realm of natural product synthesis and medicinal chemistry. The piperidine moiety is a common feature in a vast array of bioactive natural products and pharmaceuticals. nih.govnih.gov The incorporation of the (Z)-butenoic acid side chain can impart specific conformational constraints and potential biological activities.

Stereoselective synthesis is crucial when incorporating this scaffold into larger molecules to ensure the desired biological activity and avoid the formation of diastereomeric mixtures that can be difficult to separate. researchgate.net Methodologies such as the Wittig reaction and the partial hydrogenation of alkynes using a Lindlar catalyst are instrumental in achieving the desired (Z)-geometry of the double bond. organic-chemistry.orgwikipedia.orglscollege.ac.inchemistrytalk.orgbyjus.comnih.govnih.govpitt.edumasterorganicchemistry.comharvard.edu

A plausible synthetic strategy for incorporating this moiety involves the initial synthesis of the (Z)-4-(piperidin-1-yl)but-2-enoic acid, followed by its coupling to a larger molecular fragment. For instance, the carboxylic acid functionality can be activated and reacted with an amine or alcohol group on another molecule to form an amide or ester linkage, respectively.

Alternatively, a convergent synthesis approach can be employed where the piperidine ring and the (Z)-butenoic acid chain are introduced in separate steps to a common intermediate. This allows for greater flexibility and modularity in the synthesis of a library of analogues for structure-activity relationship (SAR) studies.

While specific examples of the total synthesis of natural products containing the exact (Z)-4-(piperidin-1-yl)but-2-enoic acid fragment are not abundant in the literature, the synthesis of structurally related compounds provides a blueprint for its potential applications. For example, the synthesis of various piperidine alkaloids often involves the stereoselective construction of substituted piperidine rings and their subsequent functionalization. nih.gov The (Z)-4-(piperidin-1-yl)but-2-enoic acid unit could serve as a key component in the synthesis of novel analogues of these natural products, potentially leading to new therapeutic agents.

The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives has been reported, demonstrating the feasibility of creating similar Z-configured butenoic acid structures. nih.gov This provides confidence that the target scaffold can be synthesized and utilized in more complex synthetic endeavors.

Chemical Reactivity and Mechanistic Studies of Z 4 Piperidin 1 Yl but 2 Enoicacid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group in (Z)-4-(Piperidin-1-yl)but-2-enoic acid is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives.

Esterification and Amidation for Derivative Synthesis

The synthesis of esters and amides from (Z)-4-(Piperidin-1-yl)but-2-enoic acid is a fundamental transformation for creating new chemical entities. These reactions typically proceed via activation of the carboxylic acid, followed by nucleophilic attack by an alcohol or amine.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods, including Fischer esterification with an alcohol under acidic catalysis, or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The choice of method depends on the substrate's sensitivity and the desired yield. For instance, the reaction with simple alcohols like methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of sulfuric acid would yield the corresponding methyl or ethyl esters.

Amidation: Similarly, amidation can be performed by reacting the activated carboxylic acid with a primary or secondary amine. The use of peptide coupling reagents is common to facilitate this transformation, minimizing side reactions and allowing for the formation of a stable amide bond. This approach is widely used in the synthesis of more complex molecules, including peptidomimetics.

ReactantReagentProduct
(Z)-4-(Piperidin-1-yl)but-2-enoic acid + MethanolH₂SO₄ (catalytic)Methyl (Z)-4-(piperidin-1-yl)but-2-enoate
(Z)-4-(Piperidin-1-yl)but-2-enoic acid + AnilineDCCN-phenyl-(Z)-4-(piperidin-1-yl)but-2-enamide

Advanced Reduction and Decarboxylation Pathways

Beyond esterification and amidation, the carboxylic acid moiety can undergo reduction to an alcohol or be removed entirely through decarboxylation.

Reduction: The reduction of the carboxylic acid to a primary alcohol, yielding (Z)-4-(piperidin-1-yl)but-2-en-1-ol, can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation must be carefully controlled to avoid reduction of the carbon-carbon double bond.

Decarboxylation: Decarboxylation of α,β-unsaturated carboxylic acids can be challenging. However, specific methods like the Krapcho decarboxylation, which is typically used for β-keto esters, might be adapted for certain substrates. More direct methods could involve radical-based approaches or transition-metal-catalyzed reactions.

Reactivity of the (Z)-But-2-enoate Double Bond

The electron-deficient nature of the carbon-carbon double bond, due to the adjacent carboxylic acid group, makes it susceptible to both nucleophilic and electrophilic attacks.

Stereospecific Electrophilic and Nucleophilic Addition Reactions

Electrophilic Addition: The addition of electrophiles, such as halogens (Br₂, Cl₂), to the double bond would proceed via a halonium ion intermediate. The stereochemistry of the starting (Z)-alkene would influence the stereochemical outcome of the product.

Nucleophilic Addition (Michael Addition): The double bond is an excellent Michael acceptor. Soft nucleophiles, such as thiols, amines, and enolates, can add to the β-carbon in a conjugate addition fashion. The stereospecificity of this reaction is of significant interest, as it can lead to the formation of new stereocenters.

Reaction TypeReagentProduct
Electrophilic AdditionBr₂(2R,3S)-2,3-dibromo-4-(piperidin-1-yl)butanoic acid (and enantiomer)
Michael AdditionThiophenol3-(phenylthio)-4-(piperidin-1-yl)butanoic acid

Cycloaddition Reactions and Pericyclic Processes Leading to Novel Ring Systems

The double bond of (Z)-4-(Piperidin-1-yl)but-2-enoic acid can participate in cycloaddition reactions, providing a pathway to complex cyclic structures.

Diels-Alder Reaction: As a dienophile, it can react with a variety of dienes to form six-membered rings. The stereochemistry of the dienophile is retained in the product, making the Diels-Alder reaction a powerful tool for stereocontrolled synthesis.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with other alkenes can lead to the formation of cyclobutane (B1203170) derivatives. The regioselectivity and stereoselectivity of these reactions are often dependent on the electronic nature and steric bulk of the reactants.

Transformations of the Piperidine (B6355638) Nitrogen Atom

The tertiary amine of the piperidine ring is also a reactive site.

N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation can alter the electronic properties and biological activity of the molecule.

Quaternization: The nitrogen can act as a nucleophile and react with alkyl halides to form quaternary ammonium (B1175870) salts. This introduces a permanent positive charge and can significantly change the solubility and physical properties of the compound. For example, reaction with methyl iodide would yield N-methyl-N-(4-((Z)-carboxyallyl)piperidinium iodide.

N-Alkylation and N-Acylation Reactions for Modulating Ligand Properties

The nitrogen atom of the piperidine ring is a key site for modifications that can significantly alter the molecule's properties as a ligand in coordination chemistry. N-alkylation and N-acylation reactions are fundamental strategies to tune its steric and electronic characteristics. albany.eduresearchgate.net

N-Alkylation Reactions: The introduction of alkyl groups to the piperidine nitrogen can be achieved through reactions with alkyl halides. These reactions, which typically follow an SN2 mechanism, can modulate the ligand's basicity and steric hindrance around the metal-binding site. researchgate.netchemicalforums.com The choice of the alkylating agent allows for precise control over these properties, influencing the stability and reactivity of the resulting metal complexes. nih.gov

Interactive Data Table: N-Alkylation of (Z)-4-(Piperidin-1-yl)but-2-enoic acid

Alkylating AgentProductExpected Change in Ligand Properties
Methyl Iodide(Z)-4-(1-methylpiperidin-1-ium-1-yl)but-2-enoateIncrease in steric bulk, potential increase in basicity.
Benzyl Bromide(Z)-4-(1-benzylpiperidin-1-ium-1-yl)but-2-enoateSignificant increase in steric hindrance and introduction of aromaticity.
Ethyl Iodide(Z)-4-(1-ethylpiperidin-1-ium-1-yl)but-2-enoateModerate increase in steric bulk.

N-Acylation Reactions: N-acylation introduces an electron-withdrawing acyl group, which decreases the basicity of the piperidine nitrogen. This modification can impact the ligand's donor strength and its ability to stabilize different oxidation states of a coordinated metal ion. These reactions are typically performed using acyl chlorides or anhydrides.

Interactive Data Table: N-Acylation of (Z)-4-(Piperidin-1-yl)but-2-enoic acid

Acylating AgentProductExpected Change in Ligand Properties
Acetyl Chloride(Z)-4-(1-acetylpiperidin-1-yl)but-2-enoic acidDecreased nitrogen basicity, altered coordination ability.
Benzoyl Chloride(Z)-4-(1-benzoylpiperidin-1-yl)but-2-enoic acidSignificant decrease in basicity and introduction of a bulky aromatic group.

Investigation of Oxidative and Reductive Ring Transformations

The piperidine ring within (Z)-4-(Piperidin-1-yl)but-2-enoic acid can undergo various oxidative and reductive transformations, leading to novel molecular scaffolds.

Oxidative Ring Transformations: Oxidation of the piperidine ring can lead to a variety of products, including ring-opened compounds or the formation of different heterocyclic systems. nih.govresearchgate.net For instance, oxidative rearrangement can lead to ring contraction, forming pyrrolidine (B122466) derivatives. dntb.gov.ua The specific outcome is highly dependent on the oxidizing agent and reaction conditions.

Reductive Ring Transformations: While the piperidine ring is already saturated, the term "reductive transformations" can encompass processes like reductive amination for the synthesis of piperidine derivatives. nih.govbeilstein-journals.org Additionally, pyridinium (B92312) salts can be reduced to N-aryl piperidines through rhodium-catalyzed transfer hydrogenation. acs.org

Detailed Mechanistic Investigations through Kinetic and Isotopic Labeling Studies

Elucidating the precise mechanisms of reactions involving (Z)-4-(Piperidin-1-yl)but-2-enoic acid often requires sophisticated techniques like kinetic analysis and isotopic labeling. numberanalytics.comias.ac.in

Isotopic Labeling Studies: Isotopic labeling is a powerful tool for tracing the path of atoms throughout a chemical reaction. wikipedia.orgresearchgate.net For example, in the study of piperidine metabolism, deuterium (B1214612) labeling was used to differentiate between isomeric hydroxylated metabolites by tracking the loss of deuterium atoms, which provided insight into the formation of an iminium ion intermediate. nih.gov This technique can unequivocally determine reaction pathways by revealing which bonds are broken and formed.

Chemo- and Regioselectivity in Complex Reaction Environments involving (Z)-4-(Piperidin-1-yl)but-2-enoic acid

The presence of multiple reactive sites in (Z)-4-(Piperidin-1-yl)but-2-enoic acid makes the control of chemo- and regioselectivity a critical aspect of its synthetic utility.

Chemoselectivity: In reactions with electrophiles, the nucleophilic piperidine nitrogen is often the most reactive site. However, reaction conditions can be tailored to favor reactions at the carbon-carbon double bond or the carboxylic acid. For example, the butenoic acid moiety can undergo dehydrogenation at either the α,β- or β,γ-positions depending on the catalytic system used. nih.gov

Regioselectivity: For reactions involving the α,β-unsaturated carboxylic acid portion of the molecule, regioselectivity is a key consideration. researchgate.netresearchgate.netorganic-chemistry.org For instance, addition reactions can occur at the β- or γ-carbon. The regioselective synthesis of β,γ-unsaturated amides from unactivated alkenes highlights the ability to control the position of functionalization. nih.gov The specific regioisomer obtained is often influenced by the nature of the reactants and the catalyst employed.

Advanced Spectroscopic and Structural Elucidation of Z 4 Piperidin 1 Yl but 2 Enoicacid Derivatives

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the constitution, configuration, and conformation of (Z)-4-(Piperidin-1-yl)but-2-enoic acid derivatives in solution. optica.org One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information on chemical environments, scalar couplings, and through-space proximities of atoms.

The stereochemistry of the carbon-carbon double bond is a critical structural feature of (Z)-4-(Piperidin-1-yl)but-2-enoic acid. Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful experiments for confirming the Z-configuration. These techniques detect protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.

For the Z-isomer, a significant NOE/ROE correlation is expected between the two vinyl protons (H2 and H3) on the butenoic acid backbone, as they are on the same side of the double bond. Conversely, the corresponding E-isomer would show a much weaker or absent correlation between these protons.

Furthermore, these experiments can elucidate the preferred conformation of the molecule by revealing other spatial proximities. For instance, correlations between the protons on the piperidine (B6355638) ring and the protons of the butenoic acid chain can provide insights into the orientation of the piperidine group relative to the rest of the molecule.

Table 1: Expected Key NOESY/ROESY Correlations for (Z)-4-(Piperidin-1-yl)but-2-enoic acid

Proton 1 Proton 2 Expected Intensity Structural Implication
H2 (vinyl) H3 (vinyl) Strong Confirms Z-alkene geometry
H4 (methylene) H2' / H6' (piperidine) Medium Proximity of piperidine ring to the alkene chain

Proton numbering: COOH-C(1)H-C(2)H=C(3)H-C(4)H₂-N-(C(2')H₂/C(6')H₂) ...

The piperidine ring in these derivatives is not static and typically undergoes rapid conformational exchange at room temperature, primarily through a chair-to-chair ring inversion. Additionally, rotation around the C4-N bond may be hindered. These dynamic processes can be studied using variable-temperature (VT) NMR, also known as dynamic NMR (DNMR). optica.orgresearchgate.net

At low temperatures, where the rate of conformational exchange is slow on the NMR timescale, separate signals may be observed for protons in different environments (e.g., axial and equatorial positions on the piperidine ring). optica.org As the temperature is increased, the rate of exchange increases, causing these distinct signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a time-averaged signal at higher temperatures. copernicus.org By analyzing the line shapes at different temperatures, the activation energy barriers (ΔG‡) for these conformational processes can be calculated, providing quantitative information about the molecule's flexibility. beilstein-journals.org

Table 2: Hypothetical ¹H NMR Spectral Changes with Temperature for Piperidine Protons

Temperature Spectral Appearance Dynamic Process
Low Temp (e.g., -50 °C) Sharp, distinct signals for axial and equatorial protons Slow exchange (frozen conformations)
Coalescence Temp (Tc) Broad, single peak Intermediate exchange rate

Single-Crystal X-ray Diffraction for Precise Molecular Geometry Determination of Complexes and Derivatives

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. veranova.comcarleton.edu This technique provides unequivocal proof of molecular structure, including the confirmation of stereochemistry and the detailed characterization of bond lengths, bond angles, and torsion angles with very high precision. carleton.edu

For a crystalline derivative of (Z)-4-(Piperidin-1-yl)but-2-enoic acid, an SCXRD analysis would:

Determine Conformation: Reveal the solid-state conformation, such as the chair conformation of the piperidine ring and the relative orientation of the substituents. nih.gov

Quantify Geometric Parameters: Provide precise measurements of all bond lengths and angles, which can be compared with theoretical calculations.

Analyze Intermolecular Interactions: Elucidate the crystal packing arrangement, showing how molecules interact with each other through forces like hydrogen bonds (e.g., between the carboxylic acid groups) and van der Waals interactions. mdpi.commdpi.com This information is critical for understanding the physical properties of the material.

Table 3: Hypothetical Crystallographic Data for a Derivative of (Z)-4-(Piperidin-1-yl)but-2-enoic acid

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 18.765
β (°) 95.67
C=C Bond Length (Å) 1.335
C-C=C-C Torsion Angle (°) 2.1

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Determination of Chiral Analogues

While (Z)-4-(Piperidin-1-yl)but-2-enoic acid itself is achiral, chiral analogues can be synthesized, for example, by introducing a substituent on the piperidine ring. For these chiral derivatives, chiroptical spectroscopy is essential for determining the absolute configuration (i.e., distinguishing between R and S enantiomers). researchgate.net

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left- and right-circularly polarized light. An experimental ECD or VCD spectrum provides a unique fingerprint for a specific enantiomer. To assign the absolute configuration, the experimental spectrum is compared to a spectrum predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) for one of the enantiomers (e.g., the R-form). rsc.org A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration of the synthesized compound.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Complex Mixture Analysis and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the parent molecule with high accuracy, which allows for the unambiguous determination of its elemental formula. Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. nih.govscielo.br

In an MS/MS experiment, the protonated molecule [M+H]⁺ of (Z)-4-(Piperidin-1-yl)but-2-enoic acid would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. wvu.edu Plausible fragmentation pathways for piperidine-containing compounds often involve cleavages at the bonds alpha to the nitrogen atom or the loss of the entire piperidine ring. researchgate.net For this specific molecule, common fragmentation would likely include the neutral loss of water (H₂O) or formic acid (HCOOH) from the carboxylic acid group, followed by fragmentation of the piperidine ring. Elucidating these pathways helps to confirm the connectivity of the molecule. researchgate.net

**Table 4: Plausible HRMS and MS/MS Fragments for [M+H]⁺ of (Z)-4-(Piperidin-1-yl)but-2-enoic acid (C₉H₁₅NO₂) **

m/z (calculated) Formula Description
170.1176 [C₉H₁₆NO₂]⁺ Protonated Parent Molecule
152.1070 [C₉H₁₄NO]⁺ Loss of H₂O
124.1121 [C₈H₁₄N]⁺ Loss of COOH₂

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interaction Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups within a molecule. researchgate.net Each functional group has characteristic vibrational modes (stretching, bending) that absorb IR radiation or scatter Raman light at specific frequencies (wavenumbers).

For (Z)-4-(Piperidin-1-yl)but-2-enoic acid, the key functional groups give rise to distinct spectral signatures:

Carboxylic Acid: A very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ is a hallmark of the hydrogen-bonded carboxylic acid dimer. docbrown.info The C=O stretching vibration appears as a strong band around 1700 cm⁻¹.

Alkene: The C=C stretching vibration is expected around 1650 cm⁻¹. The C-H out-of-plane bending vibration for the Z (cis) configuration provides further confirmation of the stereochemistry.

Piperidine: C-H stretching vibrations for the aliphatic CH₂ groups are observed in the 3000-2800 cm⁻¹ region. C-N stretching bands typically appear in the 1250-1020 cm⁻¹ range.

The position and shape of these bands, particularly the O-H and C=O bands, are sensitive to intermolecular interactions. docbrown.infopsu.edu The broadness of the O-H stretch is direct evidence of strong intermolecular hydrogen bonding in the solid state or in concentrated solutions.

Table 5: Characteristic IR/Raman Vibrational Frequencies

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300–2500 O-H stretch (broad) Carboxylic Acid (H-bonded)
3000–2850 C-H stretch Aliphatic (Piperidine)
~1700 C=O stretch (strong) Carboxylic Acid
~1650 C=C stretch Alkene
~1450 C-H bend Aliphatic

Computational and Theoretical Investigations of Z 4 Piperidin 1 Yl but 2 Enoicacid

Quantum Mechanical Calculations (Density Functional Theory) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For (Z)-4-(Piperidin-1-yl)but-2-enoic acid, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-31+G(d), are utilized to optimize the molecular geometry and compute key electronic properties. biointerfaceresearch.com These calculations provide insights into the molecule's stability and chemical behavior.

Key reactivity descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Other calculated parameters, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, further characterize the molecule's reactivity profile. These descriptors are invaluable for predicting how the molecule will interact with other chemical species, including biological targets.

Table 1: Representative Electronic Properties Calculated for Butanoic Acid Derivatives using DFT (B3LYP/6-31+G(d)) This table presents example data for analogous compounds to illustrate the outputs of DFT calculations, as specific values for (Z)-4-(Piperidin-1-yl)but-2-enoic acid are not publicly available.

ParameterValue (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.3Difference between LUMO and HOMO energies
Ionization Potential6.5Energy required to remove an electron
Electron Affinity1.2Energy released when an electron is added
Electronegativity (χ)3.85Tendency to attract electrons
Chemical Hardness (η)2.65Resistance to change in electron distribution
Chemical Softness (S)0.38Reciprocal of hardness, indicates reactivity

Source: Adapted from methodologies described in Biointerface Research in Applied Chemistry. biointerfaceresearch.com

Conformational Landscape Exploration and Energy Minimization Studies

The flexibility of (Z)-4-(Piperidin-1-yl)but-2-enoic acid, particularly the piperidine (B6355638) ring and the rotatable bonds in the butenoic acid chain, allows it to adopt multiple three-dimensional conformations. The piperidine ring itself typically exists in a stable chair conformation to minimize steric strain. wikipedia.org However, substituents on the ring can exist in either axial or equatorial positions, leading to different conformers with distinct energy levels. wikipedia.org

Computational methods are used to explore this conformational landscape systematically. Energy minimization studies are performed to identify the most stable, low-energy conformers. These studies involve calculating the potential energy of various possible structures and identifying the geometry that corresponds to the global energy minimum. This information is critical because the biological activity of a molecule is often dictated by its preferred three-dimensional shape, which determines how well it can fit into the binding site of a biological target. For piperidine derivatives, the equatorial conformation is often found to be more stable. wikipedia.org

Prediction of Spectroscopic Parameters (NMR, IR) for Structure Verification and Isomer Differentiation

Computational chemistry allows for the theoretical prediction of spectroscopic data, which serves as a powerful tool for structure verification and for differentiating between isomers, such as the (Z) and (E) forms of 4-(Piperidin-1-yl)but-2-enoic acid.

NMR Spectroscopy: Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the expected chemical shifts for ¹H and ¹³C NMR spectra. dergipark.org.tr These predicted spectra can be compared with experimental data to confirm the synthesized structure. For the (Z)-isomer, the cis-configuration of the protons across the double bond would result in a characteristic coupling constant, distinguishing it from the trans-configuration of the (E)-isomer.

IR Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds. biointerfaceresearch.comdergipark.org.tr Each vibrational mode corresponds to a specific peak in the IR spectrum. Key functional groups, such as the carboxylic acid C=O stretch, the C=C double bond stretch, and the C-N bond of the piperidine ring, will have characteristic frequencies. These calculated frequencies, after appropriate scaling, can be matched with experimental IR spectra to confirm the molecule's identity and purity. dergipark.org.tr The synthesis of related (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives has been confirmed using ¹H-NMR, ¹³C-NMR, and IR spectroscopy, highlighting the utility of these techniques. nih.gov

Table 2: Representative Predicted vs. Experimental Vibrational Frequencies for an En-oic Acid Moiety This table illustrates the correlation between calculated and observed IR frequencies for a related compound, (E)-pent-2-enoic acid, as a model for what would be expected for the target compound.

Vibrational ModeCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
O-H Stretch35703581
C=O Stretch17251721
C=C Stretch16501655
C-O Stretch12951301

Source: Adapted from data for (E)-pent-2-enoic acid in DergiPark. dergipark.org.tr

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior in Biological Milieus

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For (Z)-4-(Piperidin-1-yl)but-2-enoic acid, MD simulations provide insight into its dynamic behavior in different environments, particularly in aqueous solutions that mimic biological conditions. researchgate.net

By simulating the molecule in a box of explicit solvent molecules (e.g., water), researchers can observe how the solvent affects its conformation and stability. Parameters such as the root-mean-square deviation (RMSD) can be monitored to assess the stability of the molecule's conformation over the simulation time. Furthermore, analyses of hydrogen bonding between the molecule and surrounding water molecules can reveal key interactions that influence its solubility and behavior in a biological milieu. researchgate.net This is particularly relevant for the carboxylic acid group and the nitrogen atom of the piperidine ring, both of which can participate in hydrogen bonding.

In Silico Modeling of Ligand-Target Interactions (Mechanistic Binding, not Efficacy Prediction)

Given its structural similarity to γ-aminobutyric acid (GABA) analogues like (Z)-4-aminobut-2-enoic acid (CACA), a partial agonist for GABA receptors, (Z)-4-(Piperidin-1-yl)but-2-enoic acid is a candidate for interaction with such targets. wikipedia.org In silico molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor. nih.gov

The process involves generating a three-dimensional model of the ligand and placing it into the binding site of a target protein (e.g., a GABA receptor). Docking algorithms then explore various possible orientations and conformations of the ligand within the binding site and calculate a "docking score," which estimates the binding affinity. researchgate.net

Analysis of the top-ranked docking poses reveals the specific mechanistic interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. For instance, the carboxylic acid group of the ligand could form hydrogen bonds with polar residues, while the piperidine ring might engage in hydrophobic interactions within a nonpolar pocket of the binding site. These studies provide a structural hypothesis for how the molecule might bind to its target, guiding further experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Binding Affinities to Defined Molecular Targets

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a set of molecules including (Z)-4-(Piperidin-1-yl)but-2-enoic acid and its derivatives, a QSAR model could be developed to predict their binding affinities to a specific molecular target.

The first step in QSAR modeling is to calculate a range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (LogP), and electronic properties. nih.gov Next, statistical methods, such as multiple linear regression (MLR), are used to build an equation that correlates a selection of these descriptors with the experimentally measured binding affinities.

A validated QSAR model can be a powerful predictive tool. It can be used to estimate the binding affinity of new, unsynthesized derivatives, helping to prioritize which compounds should be synthesized and tested. This approach accelerates the drug discovery process by focusing experimental efforts on the most promising candidates. nih.gov

Biological and Biochemical Research Applications of Z 4 Piperidin 1 Yl but 2 Enoicacid

Mechanistic Studies of Enzyme-Substrate/Inhibitor Interactions (In Vitro Investigations)

There is currently no available research detailing the enzyme kinetics or inhibitor selectivity profile of (Z)-4-(Piperidin-1-yl)but-2-enoic acid. Similarly, information regarding its use in active site mapping or binding mode analysis through techniques like co-crystallization and mutagenesis studies is not present in the accessible scientific literature.

Development of (Z)-4-(Piperidin-1-yl)but-2-enoic acid as Chemical Probes for Biological Systems

There is no evidence in the current body of scientific literature to suggest that (Z)-4-(Piperidin-1-yl)but-2-enoic acid has been developed or utilized as an affinity labeling, photoaffinity, fluorescent, or radioligand probe for target engagement studies.

Bioconjugation Strategies for Incorporating (Z)-4-(Piperidin-1-yl)but-2-enoic acid into Peptides, Proteins, and Nucleic Acids

Bioconjugation involves the covalent attachment of a molecule, such as (Z)-4-(Piperidin-1-yl)but-2-enoic acid, to a biomolecule like a peptide, protein, or nucleic acid. This process can be used to modify the properties of the biomolecule, for example, by introducing a new functional group or a label. The carboxylic acid moiety of (Z)-4-(Piperidin-1-yl)but-2-enoic acid would be the primary site for conjugation, typically through the formation of an amide bond with amine groups present on the biomolecules (e.g., lysine (B10760008) residues in proteins or the N-terminus of peptides).

Potential Bioconjugation Reactions:

Reaction TypeFunctional Group TargetedReagents
Amide Bond FormationPrimary Amines (e.g., Lysine, N-terminus)Carbodiimides (e.g., EDC, DCC), NHS esters
Michael AdditionThiol Groups (e.g., Cysteine)-

This table represents theoretical strategies, as no specific studies on (Z)-4-(Piperidin-1-yl)but-2-enoic acid were found.

In Vitro Metabolic Stability and Biotransformation Pathways (Enzymatic Metabolism Studies)

In vitro metabolic stability studies are crucial for predicting how a compound will be processed in the body. These studies typically involve incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s. The rate of disappearance of the parent compound over time provides an indication of its metabolic stability.

Biotransformation pathways describe the chemical modifications a compound undergoes during metabolism. For a molecule like (Z)-4-(Piperidin-1-yl)but-2-enoic acid, potential metabolic transformations could include oxidation of the piperidine (B6355638) ring, reduction of the double bond, or conjugation reactions.

Hypothetical Metabolic Pathways:

Metabolic ReactionPotential MetaboliteEnzyme Family
HydroxylationHydroxylated piperidine ringCytochrome P450
N-dealkylation4-aminobut-2-enoic acid derivativeCytochrome P450
Double Bond Reduction(Z)-4-(Piperidin-1-yl)butanoic acidReductases
GlucuronidationCarboxylic acid glucuronideUGTs

This table is speculative and not based on experimental data for the specified compound.

Structure-Activity Relationship (SAR) Studies for Target Engagement and Selectivity in Pre-clinical Models

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound. By systematically modifying the chemical structure of a molecule and assessing the impact on its biological activity, researchers can identify key structural features responsible for its therapeutic effects and selectivity.

For (Z)-4-(Piperidin-1-yl)but-2-enoic acid, SAR studies would involve synthesizing and testing a series of analogs to understand how changes to the piperidine ring, the butenoic acid chain, and the stereochemistry of the double bond affect its interaction with a biological target.

Potential Structural Modifications for SAR Studies:

Region of ModificationExample ModificationsPotential Impact on Activity
Piperidine RingSubstitution on the ring, ring size variationAltered binding affinity, selectivity, and metabolic stability
Butenoic Acid ChainChain length, introduction of substituentsModified target engagement and pharmacokinetic properties
Double Bond GeometryComparison with the (E)-isomerChanges in binding conformation and activity

This table outlines general principles of SAR and does not reflect findings from specific studies on (Z)-4-(Piperidin-1-yl)but-2-enoic acid.

Advanced Applications and Future Research Directions for Z 4 Piperidin 1 Yl but 2 Enoicacid

Utilization as a Versatile Building Block in Complex Natural Product Synthesis

The synthesis of complex natural products, particularly alkaloids, often relies on the use of versatile, chiral building blocks. The structure of (Z)-4-(Piperidin-1-yl)but-2-enoic acid makes it an intriguing candidate for this role. The piperidine (B6355638) heterocycle is a core component of a vast family of alkaloids with significant biological activities. mun.carsc.org Synthetic strategies often focus on the efficient and stereoselective construction of this ring. rsc.org

(Z)-4-(Piperidin-1-yl)but-2-enoic acid could serve as a bifunctional building block. The piperidine nitrogen can act as a nucleophile, while the butenoic acid portion, with its double bond and carboxylic acid, offers multiple sites for chemical modification. For instance, the carboxylic acid can be converted to esters, amides, or other functional groups, and the alkene can participate in addition or cycloaddition reactions. This dual functionality allows for its incorporation into larger molecular frameworks, potentially streamlining the synthesis of piperidine-based natural products like isosolenopsin A or epimyrtine. rsc.org Furthermore, γ-butenolides and γ-butyrolactones, which share a four-carbon backbone with butenoic acid, are prominent chiral building blocks for synthesizing a wide array of biologically active molecules. acs.orgnih.gov This underscores the potential utility of the butenoic acid fragment in complex synthetic pathways.

Application AreaKey Structural Features UtilizedPotential Synthesized Products
Alkaloid SynthesisPiperidine ring, Carboxylic acidConiine, Solenopsin A analogues
Complex Molecule AssemblyAlkene, Carboxylic acidPolyfunctional heterocyclic systems

Integration into Supramolecular Assemblies and Material Science Research (e.g., MOFs, Polymers)

In material science, there is a growing interest in organic ligands for the construction of functional materials such as metal-organic frameworks (MOFs) and polymers. The carboxylic acid group of (Z)-4-(Piperidin-1-yl)but-2-enoic acid is an ideal coordination site for metal ions, enabling its use as a linker in the formation of MOFs. nih.gov MOFs constructed from aliphatic ligands are gaining attention for their unique properties, including increased conformational freedom and potential for stimuli-responsive behaviors. mdpi.com The piperidine moiety within the linker could impart basicity to the framework, creating potential catalytic sites or specific gas adsorption capabilities.

Furthermore, ligands based on 2-(aminomethyl)piperidine (B33004) have been successfully used to create complexes with Mg(II), Zn(II), and other metals, which have shown activity in the ring-opening polymerization of rac-lactide. rsc.orgbohrium.com This demonstrates the capacity of the piperidine scaffold to participate in polymer synthesis. The alkene group in (Z)-4-(Piperidin-1-yl)but-2-enoic acid could also act as a monomer in addition polymerization reactions, leading to novel polymers with pendant piperidine groups. These functionalized polymers could have applications in areas such as catalysis, drug delivery, or as ion-exchange resins.

Development of Novel Organocatalysts and Chiral Auxiliaries Incorporating the Piperidine Moiety

The piperidine motif is a cornerstone in the design of organocatalysts, particularly for asymmetric reactions. nih.gov The basic nitrogen atom can act as a Brønsted or Lewis base, while the ring structure provides a rigid scaffold for installing chiral elements. For example, hybrid bio-organocatalytic cascades have been developed for synthesizing 2-substituted piperidines, highlighting the importance of this scaffold in catalysis. nih.gov

(Z)-4-(Piperidin-1-yl)but-2-enoic acid could be a precursor for new organocatalysts. The piperidine ring itself can serve as the catalytic unit, and the butenoic acid tail could be used to attach the catalyst to a solid support for easier separation and recycling. Moreover, the development of chiral auxiliaries—structures that temporarily attach to a molecule to direct the stereochemical outcome of a reaction—is crucial for asymmetric synthesis. sigmaaldrich.com Derivatives of piperidine have been effectively employed as chiral auxiliaries in the synthesis of piperidine alkaloids, leveraging the steric and stereoelectronic properties of carbohydrate-derived auxiliaries to achieve high diastereoselectivity. researchgate.net The (Z)-4-(Piperidin-1-yl)but-2-enoic acid scaffold could be modified to create new chiral auxiliaries for various asymmetric transformations.

Emerging Technologies for High-Throughput Synthesis and Ligand Discovery Utilizing (Z)-4-(Piperidin-1-yl)but-2-enoic acid Scaffolds

Modern drug discovery relies heavily on the rapid synthesis and screening of large libraries of compounds. Technologies like high-throughput synthesis, diversity-oriented synthesis, and flow chemistry are essential tools in this process. news-medical.net The piperidine scaffold is a frequent target for these methods due to its prevalence in pharmaceuticals. ajchem-a.com Recent advances have enabled the streamlined synthesis of high-value piperidines in just 2-5 steps, a significant improvement over traditional multi-step processes. news-medical.net

The structure of (Z)-4-(Piperidin-1-yl)but-2-enoic acid is well-suited for these emerging technologies. It possesses multiple points of diversification: the piperidine nitrogen, the carboxylic acid, and the alkene. This makes it an ideal substrate for multicomponent reactions (MCRs), which can generate complex piperidone scaffolds in a single step from simple starting materials. researchgate.net For example, the oxopiperidine N-acrylate building block has been used in four different MCRs to create diverse libraries. nih.gov Similarly, continuous flow protocols have been developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines, achieving high yields and diastereoselectivity within minutes. acs.org Applying such methods to (Z)-4-(Piperidin-1-yl)but-2-enoic acid could rapidly generate large libraries of analogues for high-throughput screening and ligand discovery.

Computational Design of Next-Generation Analogues for Specific Biological Targets with Enhanced Selectivity

Computational chemistry has become an indispensable tool in medicinal chemistry for accelerating the drug design process. researchgate.net Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations allow researchers to predict how a molecule will interact with a biological target, guiding the synthesis of more potent and selective analogues.

The piperidine scaffold is a frequent subject of such computational studies. nih.govresearchgate.net For example, docking studies have been used to understand the binding mode of piperidine-based compounds to targets like the sigma-1 receptor (S1R) and anaplastic lymphoma kinase (ALK). nih.govresearchgate.net These studies often reveal that the protonated piperidine nitrogen is crucial for binding, forming key salt bridge interactions with acidic residues like glutamate (B1630785) and aspartate in the target's active site. nih.gov

Applying these computational methods to (Z)-4-(Piperidin-1-yl)but-2-enoic acid would involve:

Docking Studies: Virtually screening the compound against various protein targets to identify potential biological activities.

QSAR Modeling: Developing models that correlate structural features of a series of analogues with their biological activity to predict the potency of new designs.

Molecular Dynamics: Simulating the movement of the compound within the binding site over time to assess the stability of its interactions.

These computational insights would guide the rational design of next-generation analogues with enhanced selectivity and efficacy for specific biological targets. researchgate.net

Computational MethodApplication to (Z)-4-(Piperidin-1-yl)but-2-enoic acidDesired Outcome
Molecular DockingPredict binding modes and affinities to protein targets.Identification of potential new drug targets.
QSARCorrelate structural modifications with biological activity.Design of analogues with improved potency.
Molecular DynamicsAssess the stability of ligand-protein interactions.Confirmation of binding hypotheses and enhanced selectivity.

Challenges and Opportunities in the Academic Research of Substituted Butenoic Acids and Piperidine Conjugates

Challenges: A primary synthetic challenge in working with (Z)-4-(Piperidin-1-yl)but-2-enoic acid is the stereochemical control of the double bond. The (Z)-isomer (or cis-isomer) is often thermodynamically less stable than the corresponding (E)-isomer (or trans-isomer), which can lead to isomerization during synthesis or purification. drugbank.com The synthesis of butenoic acid derivatives can also be complicated by side reactions, and the isolation of pure isomers from a reaction mixture can be a significant hurdle. mdpi.com Another challenge is the potential for intramolecular reactions between the piperidine nitrogen and the butenoic acid moiety, which could lead to undesired cyclization products under certain conditions.

Opportunities: Despite the challenges, the opportunities for research are vast. The conjugate structure combines a proven pharmacophore (piperidine) with a versatile chemical handle (butenoic acid), creating a scaffold with immense potential in drug discovery. nih.govresearchgate.net The structure-activity relationships (SAR) of piperidine derivatives are an active area of research, with modifications to the ring and its substituents leading to a wide range of biological activities. nih.govresearchgate.netnih.gov Similarly, butenoic acid derivatives have been investigated for various therapeutic properties, including anti-inflammatory activity. researchgate.net

The exploration of this specific scaffold could lead to the discovery of novel therapeutic agents. The ability to generate diverse chemical libraries based on this core structure, coupled with modern screening and computational design techniques, provides a powerful platform for identifying new leads for a variety of diseases. Furthermore, the potential applications in material science and catalysis represent underexplored avenues for this class of compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.